molecular formula C22H24N4O B4927014 N-benzhydryl-1-cyclohexyltriazole-4-carboxamide

N-benzhydryl-1-cyclohexyltriazole-4-carboxamide

Cat. No.: B4927014
M. Wt: 360.5 g/mol
InChI Key: QTLFTUPGTFDCLP-UHFFFAOYSA-N
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Description

N-benzhydryl-1-cyclohexyltriazole-4-carboxamide is a synthetic compound that belongs to the class of triazole derivatives Triazoles are a group of heterocyclic compounds containing a five-membered ring of two carbon atoms and three nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzhydryl-1-cyclohexyltriazole-4-carboxamide typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized using a click chemistry approach, which involves the cycloaddition of an azide and an alkyne under copper(I) catalysis.

    Introduction of the Benzhydryl Group: The benzhydryl group can be introduced through a nucleophilic substitution reaction using benzhydryl chloride and a suitable nucleophile.

    Attachment of the Cyclohexyl Group: The cyclohexyl group can be attached via a Grignard reaction or a similar organometallic reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes:

    Batch or Continuous Flow Reactors: To control reaction parameters such as temperature, pressure, and reaction time.

    Purification Techniques: Such as recrystallization, chromatography, or distillation to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

N-benzhydryl-1-cyclohexyltriazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.

    Substitution: Nucleophiles or electrophiles in the presence of suitable catalysts or under specific reaction conditions.

Major Products Formed

    Oxidation: Oxidized derivatives of the triazole ring or the benzhydryl group.

    Reduction: Reduced forms of the triazole ring or the benzhydryl group.

    Substitution: Substituted derivatives with new functional groups replacing the original ones.

Scientific Research Applications

N-benzhydryl-1-cyclohexyltriazole-4-carboxamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antifungal, or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: Utilized in the development of new materials, such as polymers or coatings, with specific properties.

Mechanism of Action

The mechanism of action of N-benzhydryl-1-cyclohexyltriazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to Enzymes or Receptors: Modulating their activity and influencing biochemical pathways.

    Interacting with DNA or RNA: Affecting gene expression or protein synthesis.

    Disrupting Cellular Processes: Such as cell division, signaling, or metabolism.

Comparison with Similar Compounds

N-benzhydryl-1-cyclohexyltriazole-4-carboxamide can be compared with other similar compounds, such as:

    Benzhydryl Derivatives: Compounds containing the benzhydryl group, which may have similar chemical properties and reactivity.

    Cyclohexyl Derivatives: Compounds containing the cyclohexyl group, which may share similar structural features and applications.

    Triazole Derivatives: Compounds containing the triazole ring, which may have similar biological activities and uses.

List of Similar Compounds

    Diphenylmethane: A parent structure of benzhydryl compounds.

    Cyclohexylamine: A simple cyclohexyl derivative.

    1,2,3-Triazole: A basic triazole compound with various derivatives.

Properties

IUPAC Name

N-benzhydryl-1-cyclohexyltriazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N4O/c27-22(20-16-26(25-24-20)19-14-8-3-9-15-19)23-21(17-10-4-1-5-11-17)18-12-6-2-7-13-18/h1-2,4-7,10-13,16,19,21H,3,8-9,14-15H2,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTLFTUPGTFDCLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)N2C=C(N=N2)C(=O)NC(C3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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